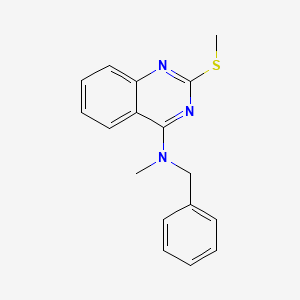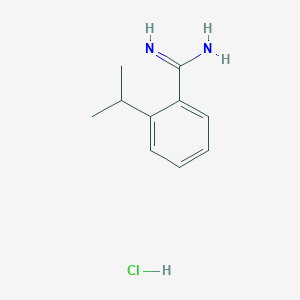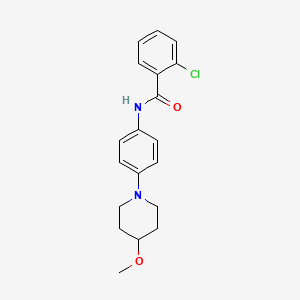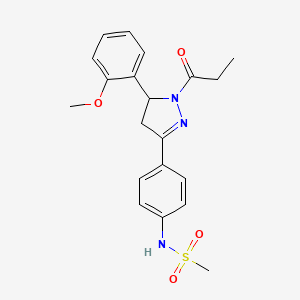
1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid, also known as EOC, is a chemical compound that has recently gained attention in scientific research. This compound is a derivative of cyclopentanecarboxylic acid and has shown potential in various fields of study, including drug discovery, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid is not fully understood. However, it is believed to exert its effects by binding to the active site of enzymes and inhibiting their activity. This results in the accumulation of neurotransmitters, which can improve cognitive function and mood.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antidepressant effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid is its potential as a therapeutic agent for the treatment of neurological disorders. However, there are also limitations to its use in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to optimize its use in drug discovery and development. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid. One area of focus is the optimization of its synthesis method to improve the yield and purity of the final product. Another area of focus is the elucidation of its mechanism of action, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Finally, this compound can be used as a lead compound for the development of novel therapeutic agents targeting neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxy-2-oxoethyl)cyclopentanecarboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, which play a crucial role in various physiological processes, including cognition, mood, and behavior. Therefore, this compound has the potential to be developed as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and depression.
Eigenschaften
IUPAC Name |
1-(2-ethoxy-2-oxoethyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-8(11)7-10(9(12)13)5-3-4-6-10/h2-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFBLSWBMZDQLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)
![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)


![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)

![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)